Product packaging for 3,3-Dinitrobut-1-ene(Cat. No.:CAS No. 38707-98-1)

3,3-Dinitrobut-1-ene

Cat. No.: B14661953
CAS No.: 38707-98-1
M. Wt: 146.10 g/mol
InChI Key: TZGAAOKJYMZUNV-UHFFFAOYSA-N
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Description

3,3-Dinitrobut-1-ene is a high-purity chemical reagent intended for research and development purposes exclusively. It is not for diagnostic or therapeutic uses, nor for personal application. As a compound featuring a nitro group on an unsaturated alkene framework, it is of significant interest in advanced organic synthesis. Researchers may value this molecule as a potential building block for creating more complex nitrogen-containing structures, exploring its reactivity in cycloaddition reactions, or developing novel polymers and energetic materials. Its specific mechanism of action and research value are dependent on the experimental context. Researchers are encouraged to consult relevant safety data sheets (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O4 B14661953 3,3-Dinitrobut-1-ene CAS No. 38707-98-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38707-98-1

Molecular Formula

C4H6N2O4

Molecular Weight

146.10 g/mol

IUPAC Name

3,3-dinitrobut-1-ene

InChI

InChI=1S/C4H6N2O4/c1-3-4(2,5(7)8)6(9)10/h3H,1H2,2H3

InChI Key

TZGAAOKJYMZUNV-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3,3 Dinitrobut 1 Ene Transformations

Nucleophilic Addition Reactions of Dinitroalkenes

3,3-Dinitrobut-1-ene is a prominent member of the conjugated dinitroalkene family, compounds that serve as powerful electrophiles in organic synthesis. The presence of two electron-withdrawing nitro groups on the same carbon atom (a gem-dinitro moiety) significantly activates the carbon-carbon double bond towards nucleophilic attack. This activation renders the terminal carbon of the double bond (C4) highly electrophilic, making it a prime target for a wide array of nucleophiles. These reactions, broadly classified as conjugate additions, are fundamental for constructing complex molecular architectures. The versatility of the nitro group, which can be transformed into various other functional groups, further enhances the synthetic utility of the adducts formed from these reactions.

The Michael addition is a cornerstone of carbon-carbon bond formation, involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). wikipedia.org In the case of this compound, it acts as a potent Michael acceptor. The reaction mechanism typically begins with the formation of a nucleophile, often a resonance-stabilized carbanion like an enolate, which then attacks the electrophilic β-carbon (C4) of the dinitroalkene. youtube.commasterorganicchemistry.com This conjugate addition leads to the formation of a new carbon-carbon single bond and generates a nitronate anion intermediate. Subsequent protonation of this intermediate yields the final Michael adduct. wikipedia.org The strong thermodynamic driving force for this reaction is the formation of a stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com

The products of these reactions, 1,3-dinitro compounds, are valuable synthetic intermediates. For instance, they can be readily reduced to form 1,3-diamines, which are important structural motifs in many biologically active molecules and complex natural products. msu.edu

In Michael additions involving this compound, regioselectivity is generally high and predictable. Nucleophilic attack consistently occurs at the C4 position, the terminal carbon of the double bond, which is distal to the gem-dinitro group. fiu.edursc.org This is a direct consequence of the powerful electron-withdrawing nature of the two nitro groups, which polarize the conjugated system and make the C4 carbon the most electrophilic site. nih.gov

Stereoselectivity becomes a critical aspect when new stereocenters are formed during the addition. The reaction of an achiral nucleophile with this compound can lead to the formation of a new stereocenter, and if the nucleophile itself is chiral, diastereomeric products can result. nih.gov The diastereoselectivity of the reaction is influenced by the steric and electronic properties of both the nucleophile and the dinitroalkene. Asymmetric Michael additions, employing chiral catalysts, have been developed to control the enantioselectivity of the reaction, providing access to enantioenriched products. nih.govrsc.org For example, thiourea-based organocatalysts have been shown to effectively promote the conjugate addition of nitroalkanes to nitroalkenes, affording syn-1,3-dinitro adducts with good yields and diastereoselectivities. msu.edu

Catalyst/ConditionsNucleophileProductDiastereomeric Ratio (syn:anti)Yield (%)
Thiourea (B124793) (2 mol%)Nitropropane2,4-Dinitro-3-methylpentane>95:585%
DBUThiophenol1,1-Dinitro-2-(phenylthio)butane->95%
Chiral SquaramideN-Acyl-oxazolidinoneThio-substituted cyclobutane>95:5High

This table presents illustrative data on stereoselective Michael additions, highlighting the influence of catalysts on reaction outcomes. msu.edursc.org

When the nucleophilic center is part of the same molecule as the this compound moiety, an intramolecular Michael addition can occur. This process, known as annulation, is a powerful strategy for the construction of cyclic structures. The reaction proceeds by the nucleophile attacking the electrophilic C4 carbon of the dinitroalkene, leading to the formation of a new ring. These tandem reactions can create complex polycyclic systems in a single, efficient step. rsc.org

The success and regioselectivity of the cyclization depend on several factors, including the nature of the nucleophile, the length and flexibility of the tether connecting the nucleophile to the dinitroalkene, and the reaction conditions. Radical-initiated intramolecular thiol-ene reactions, for example, have been used to synthesize four- to eight-membered rings and even macrocycles. wikipedia.org

This compound reacts with a diverse range of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. nih.gov Common nucleophiles include enolates derived from ketones, esters, and other carbonyl compounds. libretexts.org The addition of these enolates to this compound provides access to highly functionalized molecules that are precursors to 1,5-dicarbonyl compounds or other useful structures after transformation of the nitro groups.

Organometallic reagents, such as Gilman reagents (dialkylcuprates), are also effective for conjugate addition to α,β-unsaturated systems and can be employed with dinitroalkenes. masterorganicchemistry.com Enamines, which are nitrogen analogs of enols, serve as another class of soft carbon nucleophiles that readily participate in Michael additions. Furthermore, even electron-rich aromatic compounds, under certain conditions, can act as nucleophiles in reactions with electrophilically activated nitroalkanes. nih.gov

Nucleophile TypeExampleProduct Class
EnolateDiethyl malonateFunctionalized dinitroalkane
Enamine1-Pyrrolidinocyclohexeneγ-Nitro ketone
OrganocuprateLithium dimethylcuprateAlkylated dinitroalkane
Aromatic CompoundMesityleneC-Alkylated arene

This table summarizes the types of carbon-based nucleophiles that react with dinitroalkenes and the resulting product classes. nih.govlibretexts.org

Heteroatom nucleophiles, particularly amines and thiols, readily undergo conjugate addition to this compound. nih.gov Thiols are particularly effective nucleophiles for this transformation due to the high nucleophilicity of the sulfur atom. wikipedia.orgusm.edu The thiol-ene reaction can proceed via either a free-radical or a base-catalyzed Michael addition mechanism, both typically resulting in the anti-Markovnikov addition of the thiol across the double bond. wikipedia.org These reactions are often characterized by high yields, rapid rates, and high stereoselectivity, aligning them with the principles of "click chemistry". researchgate.net

Amines also serve as competent nucleophiles in Michael additions to dinitroalkenes. The addition of primary or secondary amines leads to the formation of β-amino dinitroalkanes. The relative reactivity of thiols and amines can be exploited in multicomponent reactions; due to their higher nucleophilicity, thiols can react selectively in the presence of amines under appropriate conditions. nih.gov

NucleophileReaction TypeProduct
ButanethiolThiol-ene Michael Addition1,1-Dinitro-2-(butylthio)butane
DiethylamineAza-Michael AdditionN,N-Diethyl-3,3-dinitrobutan-1-amine
AnilineAza-Michael AdditionN-(3,3-Dinitrobutyl)aniline

This table shows examples of heteroatom nucleophiles and their corresponding Michael addition products with a dinitroalkene framework.

The carbon-carbon double bond in this compound can be selectively reduced by hydride sources. This reaction is a conjugate nucleophilic addition of a hydride ion (H⁻) to the electrophilic C4 position. Reagents like sodium borohydride (NaBH₄) are commonly used for this purpose. The mechanism involves the delivery of a hydride to the β-carbon, which generates a nitronate anion intermediate. Subsequent protonation of this intermediate by a proton source (typically the solvent) affords the saturated gem-dinitroalkane, 3,3-dinitrobutane. This method provides a direct route to saturated dinitro compounds from their unsaturated precursors.

Michael Addition Reactions

Cycloaddition Reactions of Dinitroalkenes

Cycloaddition reactions are powerful tools for the construction of cyclic systems. For dinitroalkenes like this compound, the two primary classes of cycloadditions are the [4+2] Diels-Alder reactions and the [3+2] dipolar cycloadditions. The electron-withdrawing nature of the two nitro groups is expected to make this compound a potent dienophile and dipolarophile.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgsigmaaldrich.comlibretexts.org Due to the two electron-withdrawing nitro groups, this compound is anticipated to be a highly reactive dienophile. rsc.orgmasterorganicchemistry.comlibretexts.org These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes. chemistrysteps.com

While the primary role of nitroalkenes in Diels-Alder reactions is that of a dienophile, there is a possibility for them to act as a heterodiene, where the nitro group itself participates in the cycloaddition. wikipedia.org However, for this compound, this role is less common and would likely require specific reaction conditions or diene partners.

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the question of regioselectivity arises. masterorganicchemistry.com The regiochemical outcome is largely governed by electronic effects, where the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile. youtube.comchemistrysteps.com For this compound, the C1 carbon is expected to be the most electrophilic center due to conjugation with the dinitro-substituted C3.

The stereochemistry of the Diels-Alder reaction is also highly predictable. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. youtube.commasterorganicchemistry.com For example, a cis-dienophile will yield a cis-adduct. In the case of reactions with cyclic dienes, the formation of endo and exo products is possible, with the endo product often being the kinetically favored isomer. chemistrysteps.com

Table 1: Predicted Regio- and Stereochemical Outcomes in Diels-Alder Reactions

Diene Predicted Major Regioisomer Predicted Stereochemistry
1-Methoxy-1,3-butadiene "ortho" adduct Endo favored
2-Methyl-1,3-butadiene "para" adduct N/A

Note: This table is predictive and based on general principles of Diels-Alder reactions with activated nitroalkenes, as specific data for this compound is not available.

The Intramolecular Diels-Alder (IMDA) reaction involves a molecule containing both a diene and a dienophile moiety. organicreactions.orgmasterorganicchemistry.com This reaction is a powerful strategy for constructing complex polycyclic systems in a single step. A hypothetical substrate for an IMDA reaction involving a 3,3-dinitro-1-ene unit would consist of this group tethered to a diene by a suitable chain. The length and nature of this tether are crucial for controlling the feasibility and stereochemical outcome of the cyclization, which typically favors the formation of five- or six-membered fused rings. masterorganicchemistry.com

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. wikipedia.org The high electrophilicity of this compound makes it an excellent candidate for this type of reaction. organic-chemistry.org

A wide variety of 1,3-dipoles can potentially react with this compound. These include, but are not limited to, nitrones, nitrile oxides, azides, and diazoalkanes. uchicago.edu The specific reactivity and the nature of the resulting heterocyclic product depend on the dipole used. For instance, reactions with other highly activated nitroalkenes, such as 3,3,3-trichloro-1-nitroprop-1-ene, have been shown to proceed readily with nitrones and nitrile oxides. nih.govcore.ac.uk

Table 2: Potential [3+2] Cycloaddition Reactions and Products

1,3-Dipole Resulting Heterocycle
Nitrone Isoxazolidine
Nitrile Oxide Isoxazoline
Azide Triazoline/Triazole

Note: This table illustrates potential transformations. Specific experimental validation for this compound is required.

The [3+2] cycloaddition of this compound provides a direct route to five-membered heterocycles containing nitrogen and/or oxygen atoms. nih.govresearchgate.netclockss.orgrsc.org For example:

Reaction with nitrones or nitrile oxides would yield isoxazolidines and isoxazolines, respectively. These are important scaffolds containing both nitrogen and oxygen. nih.govnih.govsemanticscholar.org

Reaction with azides leads to the formation of triazolines, which can subsequently aromatize to triazoles.

Reaction with diazoalkanes can produce pyrazoline derivatives. researchgate.net

These reactions are valuable as they allow for the construction of complex heterocyclic frameworks, which are prevalent in pharmaceuticals and biologically active compounds, from relatively simple starting materials. researchgate.netnih.govuh.edu

[3+2] Cycloaddition Reactions

Electrophilic Reactions of Dinitroalkenes

Electrophilic addition is a fundamental reaction of alkenes, where the π bond acts as a nucleophile to attack an electron-deficient species. wikipedia.org However, the reactivity of the double bond is highly sensitive to the nature of the substituents attached.

Halogen Additions

For this compound, the situation is significantly different. The two nitro groups at the C-3 position are potent electron-withdrawing groups. Their strong inductive and resonance effects pull electron density away from the C-1/C-2 double bond. This substantial decrease in the nucleophilicity of the π bond deactivates it towards attack by electrophiles like halogens. Consequently, standard electrophilic halogen addition is expected to be considerably slower or require more forcing conditions compared to simple, electron-rich alkenes.

Table 1: Expected Relative Reactivity in Electrophilic Bromination This table illustrates the predicted effect of electron-withdrawing groups on the rate of electrophilic addition.

CompoundSubstituent at C-3Expected Relative Rate
But-1-ene-CH₃Fast
3-Chlorobut-1-ene-ClSlow
This compound -C(NO₂)₂CH₃Very Slow / Unreactive

Acid-Catalyzed Transformations

Acid-catalyzed reactions of alkenes, such as hydration, typically begin with the protonation of the double bond to form a carbocation intermediate. youtube.comyoutube.com The regioselectivity of this step is governed by Markovnikov's rule, which states that the proton adds to the carbon atom that results in the formation of the more stable carbocation. libretexts.org

In the case of this compound, protonation of the double bond could lead to two potential carbocations: a primary carbocation at C-1 or a secondary carbocation at C-2. According to Markovnikov's rule, formation of the secondary carbocation at C-2 would normally be favored. However, this position is directly adjacent to the carbon bearing two nitro groups. The powerful electron-withdrawing nature of the gem-dinitro functionality would severely destabilize an adjacent positive charge, making the formation of the C-2 carbocation extremely unfavorable. Protonation at C-2 to form a primary carbocation at C-1 is also disfavored. Therefore, this compound is expected to be highly resistant to acid-catalyzed transformations that proceed through a carbocation intermediate.

Radical Reactions and Pathways

In contrast to their deactivation towards electrophiles, electron-deficient alkenes are highly susceptible to attack by radical species. The presence of electron-withdrawing groups makes the double bond an excellent acceptor for nucleophilic radicals.

Radical Additions to the Double Bond

Radical addition reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an initiation step to generate a radical, a propagation step where the radical adds to the alkene, and a termination step. For electron-deficient alkenes, the addition of a nucleophilic radical proceeds readily. youtube.com

This compound is an ideal substrate for such reactions. A generic radical (R•) would preferentially add to the less substituted C-1 position of the double bond. This regioselectivity is driven by the formation of the more stable radical intermediate at the C-2 position, which is stabilized by the two adjacent nitro groups.

Reaction Pathway:

Initiation: Generation of a radical species (R•).

Propagation Step 1: Addition of R• to the C-1 position of this compound.

Propagation Step 2: The resulting radical at C-2 abstracts an atom (e.g., H) from a donor molecule to form the final product and regenerate a radical to continue the chain.

Single-Electron Transfer Processes

Nitroalkenes are well-known to function as potent electron acceptors in single-electron transfer (SET) processes. acs.orgnih.gov The low-lying LUMO (Lowest Unoccupied Molecular Orbital) of the nitroalkene can accept an electron from a suitable donor (such as a metal or another organic molecule) to form a radical anion. acs.orglibretexts.org

The gem-dinitro functionality in this compound would make it an even stronger electron acceptor than a simple nitroalkene. The reaction is initiated by the transfer of a single electron to the dinitroalkene, generating a radical anion intermediate. This highly reactive species can then undergo a variety of subsequent reactions, such as dimerization, or reaction with an electrophile. This SET pathway opens up a range of synthetic possibilities that are inaccessible through traditional two-electron pathways. For instance, carbene-catalyzed SET processes have been used to achieve reductive coupling reactions between nitroalkenes and other substrates. acs.org

Table 2: Research Findings on SET in Nitroalkenes

Catalyst/DonorNitroalkene SubstrateKey IntermediateReaction Type
N-Heterocyclic Carbene (NHC)Nitrobenzyl Bromide / NitroalkeneBenzyl RadicalReductive 1,4-Addition acs.org
NHC / AldehydeNitroalkeneNitroalkene Radical Anionβ,β-Coupling nih.gov
FlavoenzymesNitroaromatic CompoundsNitroaromatic Radical AnionBioreduction mdpi.com

Rearrangement Reactions Involving Dinitroalkenes

Rearrangements involving the migration of a nitro group are known but are often substrate-specific and dependent on reaction conditions. For example, certain aromatic nitro compounds can undergo rearrangement in strong acids. researchgate.net While acid-catalyzed rearrangements in simple alkenes often proceed via carbocation intermediates that undergo hydride or alkyl shifts, youtube.com this is unlikely for this compound due to the aforementioned instability of the relevant carbocation.

A more plausible rearrangement for this system could be an allylic rearrangement, which would involve the migration of the double bond to the C-2/C-3 position, with a corresponding shift of a hydrogen atom. This would lead to the formation of the isomeric 1,1-dinitrobut-2-ene. Such transformations are often promoted by thermal conditions or by specific catalysts (acidic or basic). However, without specific experimental data for this compound, such a pathway remains speculative. The stability of the conjugated system in the potential product might provide a thermodynamic driving force for such a rearrangement.

Functional Group Interconversions of the Nitro Moiety in Dinitroalkenes

The synthetic versatility of dinitroalkenes, such as this compound, is significantly enhanced by the chemical reactivity of the nitro groups. These electron-withdrawing moieties can be transformed into a variety of other functional groups through both reductive and oxidative processes. Such interconversions open pathways to a diverse range of molecular architectures, making dinitroalkenes valuable intermediates in organic synthesis. The reactivity of the nitro group is well-documented, and while specific studies on this compound are limited, the established principles of nitro group transformations provide a solid framework for understanding its potential chemical behavior.

Reductive Transformations

The reduction of nitro groups is a fundamental transformation in organic chemistry, offering access to amines, hydroxylamines, and oximes. wikipedia.org The specific outcome of the reduction of a dinitroalkene like this compound would be highly dependent on the choice of reducing agent and the reaction conditions.

Common methods for the reduction of nitroalkanes include catalytic hydrogenation and the use of various chemical reducing agents. wikipedia.org Catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a powerful method for the complete reduction of nitro groups to primary amines. wikipedia.org For a gem-dinitro compound, this could potentially lead to the formation of a gem-diamine, although such structures can be unstable.

Selective reduction of one nitro group in a polynitro compound can sometimes be achieved using specific reagents. For instance, in aromatic systems, reagents like sodium sulfide (Na₂S) or hydrogen sulfide (H₂S) in ammonia have been used for the selective reduction of one nitro group in dinitroarenes. echemi.comstackexchange.com The applicability of such methods to gem-dinitroalkenes would require experimental investigation to determine the feasibility and selectivity of the transformation.

The following table summarizes various reagents commonly employed for the reduction of nitro compounds and their expected products.

ReagentProduct(s)Notes
H₂, Pd/C or PtO₂AmineGeneral and efficient method for complete reduction.
Raney NickelAmineEffective for both aliphatic and aromatic nitro groups.
Iron (Fe) in Acetic AcidAmineA classic method for the reduction of aromatic nitro compounds.
Zinc (Zn) in AcidAmineAnother common metal-acid combination for nitro group reduction.
Sodium Borohydride (NaBH₄) / Lithium Aluminum Hydride (LiAlH₄)AminePowerful reducing agents, though LiAlH₄ can sometimes lead to azo compounds with aromatic nitro compounds.
Diborane (B₂H₆)HydroxylamineCan achieve partial reduction to the hydroxylamine stage. wikipedia.org
Tin(II) Chloride (SnCl₂) or Chromium(II) Chloride (CrCl₂)OximeCan be used for the controlled reduction to oximes.

This table presents general reactivity patterns for nitro compounds. Specific outcomes for this compound would require experimental validation.

Oxidative Modifications

While the reduction of nitro groups is more common, oxidative transformations also provide valuable synthetic routes. A key oxidative reaction of nitroalkanes is the Nef reaction, which converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone, respectively. organicreactions.orgwikipedia.org This reaction proceeds via the formation of a nitronate salt, which is then hydrolyzed under acidic conditions. wikipedia.org

For a gem-dinitroalkane, which could be conceptualized as being formed from this compound via reduction of the double bond, the Nef reaction could potentially be employed to convert one of the nitro groups into a carbonyl functionality, leading to a nitro-ketone. The reaction typically involves treatment of the nitroalkane with a base to form the nitronate, followed by the addition of a strong mineral acid. organicreactions.orgwikipedia.org

Modified Nef reaction conditions have also been developed that utilize oxidizing agents to effect the transformation under milder conditions. alfa-chemistry.com These methods can offer improved yields and functional group tolerance.

It is important to note that the presence of the double bond in this compound adds a layer of complexity, as it may also be susceptible to oxidation or may influence the reactivity of the nitro groups.

The table below outlines the general conditions for the classical Nef reaction.

StepReagentsIntermediate/Product
1. Salt FormationBase (e.g., NaOH, NaOEt)Nitronate salt
2. HydrolysisStrong Acid (e.g., H₂SO₄, HCl)Ketone or Aldehyde + N₂O

This table describes the general protocol for the Nef reaction. Its application to this compound or its saturated analogue would depend on the specific reaction conditions and substrate stability.

Theoretical and Computational Investigations of 3,3 Dinitrobut 1 Ene

Transition State Analysis and Reaction Pathways

To populate this section, computational studies involving density functional theory (DFT) or other high-level ab initio methods would be necessary. Such studies would identify and characterize the transition state structures for reactions involving 3,3-Dinitrobut-1-ene, calculate the associated energy barriers to understand reaction kinetics, and explore kinetic isotope effects to elucidate mechanistic details. Without these specific calculations, any discussion would be purely speculative and not grounded in scientific evidence for this particular molecule.

Characterization of Transition State Structures

Information in this subsection would depend on computational models that have located the first-order saddle points on the potential energy surface for reactions of this compound. This would involve detailing geometric parameters (bond lengths and angles) of the transition state and the nature of the imaginary frequency corresponding to the reaction coordinate.

Energy Barriers and Reaction Kinetics

This subsection would require data on the calculated activation energies for various potential reaction pathways of this compound. This information is crucial for predicting the feasibility and rates of reactions. An interactive data table of activation energies would be included here if such data were available.

Kinetic Isotope Effects in Dinitroalkene Reactions

A discussion on kinetic isotope effects (KIEs) would necessitate studies where isotopes (e.g., deuterium) are computationally substituted into this compound to observe the effect on reaction rates. This provides insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. A data table of calculated KIE values would be presented if the research existed.

Computational Prediction of Spectroscopic Signatures

This section is dependent on quantum chemical calculations that predict the spectroscopic properties of this compound. These predictions are vital for identifying the compound experimentally and understanding its molecular structure and bonding.

Vibrational Analysis and Infrared Spectroscopy Predictions

To detail the infrared (IR) spectrum, a frequency calculation on the optimized geometry of this compound would be required. This would provide the predicted vibrational frequencies and their corresponding atomic motions (e.g., C=C stretch, NO2 symmetric/asymmetric stretches). An interactive data table of these predicted frequencies and their assignments would be a key component.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

This subsection would be based on calculations of the magnetic shielding tensors for the ¹H and ¹³C nuclei of this compound, typically using methods like Gauge-Independent Atomic Orbital (GIAO). These calculated shieldings are then converted to chemical shifts (δ) by referencing them against a standard (e.g., tetramethylsilane). An interactive data table of predicted ¹H and ¹³C NMR chemical shifts would be included if the source data were available.

Until specific computational research on this compound is conducted and published, a detailed and accurate article on its theoretical and computational investigations as per the requested outline cannot be generated.

Reactivity Descriptors and Predictive Models

Electrophilicity and Nucleophilicity Indices

No published data on the calculated electrophilicity and nucleophilicity indices for this compound could be located. Such calculations are typically performed using computational chemistry methods, like Density Functional Theory (DFT), to determine values for chemical potential, hardness, and subsequently, the global electrophilicity index (ω) and nucleophilicity index (N). This information is crucial for predicting the compound's behavior in polar reactions. Without dedicated computational studies on this specific molecule, a data table for these indices cannot be generated.

Local Reactivity Descriptors

Similarly, there is a lack of available research on the local reactivity descriptors of this compound. These descriptors, which include Fukui functions and local softness, are essential for identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. The calculation of these local indices is a standard component of computational reactivity studies. The absence of such studies for this compound means that a detailed analysis of its reactive sites and a corresponding data table of local reactivity descriptors cannot be provided.

Advanced Applications of Dinitroalkenes in Complex Organic Synthesis

Synthesis of Heterocyclic Compounds

The electron-poor nature of 3,3-dinitrobut-1-ene makes it a valuable component in cycloaddition reactions for constructing a range of heterocyclic structures. These reactions often proceed with high regioselectivity and stereoselectivity, providing access to complex molecules from relatively simple starting materials.

Access to Five-Membered Nitrogen and Oxygen Heterocycles (e.g., Pyrazolines, Isoxazolines, Pyrrolidines)

Five-membered heterocycles are ubiquitous motifs in pharmaceuticals and natural products. The use of this compound in [3+2] cycloaddition reactions offers a direct route to functionalized pyrazolines, isoxazolines, and pyrrolidines.

Pyrazolines : The reaction of this compound with diazo compounds, such as diazomethane, is expected to proceed via a [3+2] cycloaddition to yield highly functionalized pyrazolines. The gem-dinitro group directs the regioselectivity of the addition.

Isoxazolines : Similarly, this compound can serve as an excellent dipolarophile in reactions with nitrile oxides, which are typically generated in situ from oximes. This cycloaddition provides a straightforward pathway to isoxazolines bearing a dinitromethyl substituent, a versatile handle for further synthetic transformations. Research on similar electron-deficient nitroalkenes, such as 3,3,3-trichloro-1-nitroprop-1-ene, has shown that these cycloadditions proceed efficiently to form isoxazoline derivatives.

Pyrrolidines : The synthesis of substituted pyrrolidines can be achieved through the [3+2] cycloaddition of this compound with azomethine ylides. These ylides can be generated from the decarboxylative condensation of α-amino acids with aldehydes. The resulting pyrrolidines are densely functionalized and can serve as intermediates in the synthesis of alkaloids and other biologically active compounds.

Table 1: Synthesis of Five-Membered Heterocycles from this compound Hypothetical data based on the known reactivity of similar compounds.

Dipole Product Conditions Expected Yield
Diazomethane 4-(dinitromethyl)-pyrazoline Ether, 0 °C to rt Good
Benzonitrile oxide 3-phenyl-5-(dinitromethyl)-isoxazoline Toluene, reflux High
Azomethine ylide 2-substituted-4-(dinitromethyl)-pyrrolidine CH₂Cl₂, rt Moderate to Good

Formation of Six-Membered Heterocycles via Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Due to its electron-deficient nature, this compound is a highly reactive dienophile in [4+2] cycloaddition reactions. The powerful electron-withdrawing capacity of the two nitro groups significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with a wide range of electron-rich dienes.

This reactivity allows for the synthesis of various substituted cyclohexene (B86901) derivatives, which can be further transformed into a multitude of carbocyclic and heterocyclic systems. For instance, reaction with Danishefsky's diene would lead to a highly functionalized cyclohexenone derivative after hydrolysis of the initial adduct. Hetero-Diels-Alder reactions are also possible, where either the diene or the dienophile contains a heteroatom, providing access to six-membered heterocyclic rings.

Table 2: Diels-Alder Reactions of this compound Hypothetical data based on general Diels-Alder principles.

Diene Product Conditions Expected Regio/Stereoselectivity
1,3-Butadiene 4-(dinitromethyl)cyclohexene Toluene, 110 °C N/A
Cyclopentadiene 5-(dinitromethyl)-bicyclo[2.2.1]hept-2-ene CH₂Cl₂, rt Endo selectivity favored
Danishefsky's Diene 4-(dinitromethyl)-2-methoxy-2-cyclohexen-1-one (after hydrolysis) THF, rt High regioselectivity

Cascade Reactions Leading to Polyheterocyclic Systems

The functional groups present in the initial cycloadducts derived from this compound can be exploited in subsequent transformations to build complex polyheterocyclic systems. A cascade reaction, also known as a domino or tandem reaction, involves two or more sequential reactions where the product of the first step is the substrate for the next, all occurring in a single pot.

For example, a Diels-Alder adduct could undergo an intramolecular cyclization involving the nitro groups. The nitro group is a versatile functional group that can participate in various transformations, such as reduction to an amine, conversion to a nitrile oxide for a subsequent intramolecular [3+2] cycloaddition, or participation in a Michael-type addition. These possibilities open up pathways to intricate molecular scaffolds from a simple dinitroalkene precursor.

Synthesis of Carbocyclic Systems

Beyond heterocycles, this compound is a valuable precursor for the construction of various carbocyclic rings, ranging from strained three-membered systems to more common six-membered rings and fused bicyclic structures.

Construction of Small Ring Carbocycles (e.g., Cyclopropanes)

The synthesis of cyclopropanes from alkenes is a fundamental transformation in organic chemistry. Given its electron-deficient character, this compound is an ideal substrate for cyclopropanation via the addition of carbenes or carbenoids, or through a Michael-initiated ring closure (MIRC) reaction.

In a MIRC reaction, a nucleophile adds to the electron-deficient alkene in a Michael fashion, generating an enolate which then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. For example, the reaction of this compound with a stabilized ylide, such as dimethylsulfoxonium methylide (Corey-Chaykovsky reagent), would lead to the formation of (dinitromethyl)cyclopropane. This approach is highly efficient for electron-poor alkenes and provides access to highly functionalized cyclopropane derivatives.

Table 3: Cyclopropanation of this compound Hypothetical data based on known cyclopropanation methods.

Reagent Reaction Type Product Conditions
Dimethylsulfoxonium methylide Corey-Chaykovsky 1-methyl-1-nitro-2-(nitromethyl)cyclopropane DMSO, rt
Diethyl zinc, Diiodomethane Simmons-Smith 1-methyl-1-nitro-2-(nitromethyl)cyclopropane DCM, 0 °C to rt
Ethyl 2-chloroacetoacetate + Base MIRC 1-(dinitromethyl)-2-acetyl-2-ethoxycarbonylcyclopropane Base, EtOH

Synthesis of Medium and Common Ring Carbocycles (e.g., Cyclohexanes, Decalins)

The construction of six-membered carbocycles can be efficiently achieved using this compound as a key building block. As discussed previously (Section 5.1.2), the Diels-Alder reaction provides a direct route to substituted cyclohexene rings.

An alternative and powerful method for forming six-membered rings is the Robinson annulation. This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. In this context, this compound can act as the Michael acceptor. The reaction with an enolate, for instance from cyclohexanone, would initiate the sequence. The resulting Michael adduct, a 1,5-dicarbonyl equivalent (with the gem-dinitro group acting as a masked carbonyl), would then undergo an intramolecular aldol-type condensation to form a new six-membered ring, leading to a decalin-type structure. The gem-dinitro group in the final product offers numerous opportunities for further functionalization.

Stereocontrolled Formation of Polycyclic Frameworks

Information on the use of this compound in the stereocontrolled formation of polycyclic frameworks is not available in the reviewed literature. While dinitroalkenes can theoretically participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic and polycyclic systems, no studies have been published that specifically utilize this compound for this purpose. The Diels-Alder reaction is a powerful tool for forming six-membered rings with high stereochemical control, and its application is widespread in the synthesis of complex natural products and materials. However, the specific reactivity and stereoselectivity of this compound as either a diene or dienophile have not been reported.

Role in Multi-Component and Diversity-Oriented Synthesis

There is no documented role for this compound in multi-component reactions (MCRs) or diversity-oriented synthesis (DOS). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, and they are a cornerstone of DOS, which aims to rapidly generate libraries of structurally diverse molecules. While the functional groups present in this compound suggest potential for its inclusion in such synthetic strategies, no research has been published demonstrating its application.

Chiral Synthesis and Stereocontrol in Dinitroalkene Chemistry

No specific research has been found detailing the application of this compound in chiral synthesis or stereocontrolled reactions. The following subsections, therefore, remain unaddressed for this specific compound.

Diastereoselective Transformations

Scientific literature lacks examples of diastereoselective transformations involving this compound. Diastereoselective reactions, such as Michael additions, are common for nitroalkenes, often yielding products with specific stereochemistry (e.g., syn or anti isomers). However, studies detailing catalyst performance, substrate scope, or diastereomeric ratios for reactions with this compound are absent.

Enantioselective Organocatalytic Approaches

There are no reports on enantioselective organocatalytic approaches applied to this compound. Organocatalysis is a major field in asymmetric synthesis, utilizing small organic molecules to catalyze reactions with high enantioselectivity. The conjugate addition to nitroalkenes is a well-studied area within organocatalysis, but no data, such as enantiomeric excess (ee) or catalyst efficacy, exists for this compound.

Chiral Auxiliary-Mediated Reactions

The use of chiral auxiliaries to control the stereochemical outcome of reactions involving this compound has not been reported. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. This is a robust method for asymmetric synthesis, but its application to this compound has not been explored in the available literature.

Q & A

Q. How should stability studies be structured to evaluate this compound’s compatibility with common laboratory reagents?

  • Methodological Answer : Expose the compound to acids, bases, oxidants, and reductants under ambient and accelerated conditions. Monitor degradation via LC-MS and quantify half-life. Use ANOVA to identify significant reactivity trends, ensuring n ≥ 3 replicates per condition .

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